molecular formula C14H23N B1584544 2,6-Diisopropyl-N,N-dimethylaniline CAS No. 2909-77-5

2,6-Diisopropyl-N,N-dimethylaniline

Cat. No. B1584544
CAS RN: 2909-77-5
M. Wt: 205.34 g/mol
InChI Key: ALXIOUGHHXXLKX-UHFFFAOYSA-N
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Description

2,6-Diisopropyl-N,N-dimethylaniline (DIDMA) is a tertiary amine . It can undergo iron-catalyzed oxidative amidation with propionaldehyde (PrCHO) to form the corresponding hindered amide .


Synthesis Analysis

Reactions of 2,6-diisopropylaniline and its 4-bromo and 4-thiocyanato derivatives with methyl iodide in dimethylformamide in the presence of potassium carbonate gave exclusively the corresponding N,N-dimethyl-substituted products . Heating of 2,6-diisopropylaniline and 2,6-diisopropyl-4-thiocyanatoaniline with methyl iodide without a solvent afforded only N-methyl derivatives .


Molecular Structure Analysis

The molecular formula of 2,6-Diisopropyl-N,N-dimethylaniline is C14H23N . The average mass is 205.339 Da and the monoisotopic mass is 205.183044 Da .


Chemical Reactions Analysis

2,6-Diisopropyl-N,N-dimethylaniline is used as a polymerization co-initiator in holographic photopolymer materials (HPPM) . This co-initiator effectively works upon irradiation with blue light in the presence of the dye sensitizer Fluorone which absorbs at λ 470 nm .


Physical And Chemical Properties Analysis

The density of 2,6-Diisopropyl-N,N-dimethylaniline is 0.9±0.1 g/cm3 . The boiling point is 263.3±29.0 °C at 760 mmHg . The vapour pressure is 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 50.1±3.0 kJ/mol . The flash point is 106.8±17.2 °C . The index of refraction is 1.518 .

Scientific Research Applications

Environmental and Chemical Analysis

2,6-Diisopropyl-N,N-dimethylaniline is a significant compound in environmental and chemical analysis. Its derivatives, such as 2,6-dimethylaniline, are widely studied due to their presence in tobacco smoke and as metabolites of certain drugs like lidocaine. These compounds have been found to form DNA adducts, which are crucial in understanding carcinogenic risks and environmental pollution. The study by Gonçalves, Beland, and Marques (2001) focused on the synthesis and characterization of such DNA adducts, providing insights into the environmental impact and potential health risks associated with these compounds (Gonçalves, Beland, & Marques, 2001).

Catalysis and Polymerization

In the field of catalysis and polymerization, derivatives of 2,6-diisopropyl-N,N-dimethylaniline have shown significant utility. For instance, Valdebenito et al. (2009) explored acetamidine complexes, involving (2,6-diisopropyl-phenyl)-acetimidoyl chloride and 2,6-dimethylaniline, for ethylene polymerization. These complexes were found to be effective catalysts, offering new avenues in polymer science (Valdebenito et al., 2009).

Organic Synthesis

The compound also plays a role in organic synthesis. Jin Zi-lin (2009) detailed the synthesis of 2,6-dialkyl-4-bromoaniline, a derivative of 2,6-diisopropyl-N,N-dimethylaniline. This synthesis is critical for creating intermediates used in various industrial applications, demonstrating the compound's versatility in chemical manufacturing (Jin Zi-lin, 2009).

Photoinitiating Properties

Kolchina, Shekleina, and Shelkovnikov (2011) explored the photoinitiating properties of N-substituted 2,6-diisopropylanilines. Their research highlights the potential use of these compounds in the development of new materials with specific light-induced properties, beneficial for industries like coatings and printing (Kolchina, Shekleina, & Shelkovnikov, 2011).

Environmental Remediation

Research on the chemical oxidation of 2,6-dimethylaniline in processes like the Fenton reaction has implications for environmental remediation. Studies by Masomboon, Ratanatamskul, and Lu (2009) on the degradation pathways and efficiency of these processes provide valuable information for treating environmental pollutants derived from similar compounds (Masomboon, Ratanatamskul, & Lu, 2009).

Safety And Hazards

The substance is classified as skin irritation, category 2, and eye irritation, category 2 . It also has specific target organ toxicity – single exposure, category 3 .

properties

IUPAC Name

N,N-dimethyl-2,6-di(propan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N/c1-10(2)12-8-7-9-13(11(3)4)14(12)15(5)6/h7-11H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXIOUGHHXXLKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062703
Record name N,N-Dimethyl-2,6-diisopropylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6062703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diisopropyl-N,N-dimethylaniline

CAS RN

2909-77-5
Record name N,N-Dimethyl-2,6-bis(1-methylethyl)benzenamine
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URL https://commonchemistry.cas.org/detail?cas_rn=2909-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, N,N-dimethyl-2,6-bis(1-methylethyl)-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002909775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, N,N-dimethyl-2,6-bis(1-methylethyl)-
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Record name N,N-Dimethyl-2,6-diisopropylaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Diisopropyl-N,N-dimethylaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
RJ Abraham, MA Cooper - Magnetic Resonance in Chemistry, 2020 - Wiley Online Library
The calculation of the 13 C and 15 N NMR chemical shifts by a combined molecular mechanics (Pcmodel 9.1/MMFF94) and ab initio (GIAO (B3LYP/DFT, 6‐31 + G(d)) procedure is used …
MP Sibi, RL Lichter - The Journal of Organic Chemistry, 1977 - ACS Publications
The 15N chemical shiftsof TV-methylaniline, N, N-dimethylaniline, several ring-alkylated N, N-dimethylanilines, and their conjugate acids have been measured at the natural abundance …
Number of citations: 41 pubs.acs.org
EF Kolchina, NV Shekleina… - Russian Journal of Organic …, 2011 - Springer
Reactions of 2,6-diisopropylaniline and its 4-bromo and 4-thiocyanato derivatives with methyl iodide in dimethylformamide in the presence of potassium carbonate gave exclusively the …
Number of citations: 1 link.springer.com
R Popielarz, O Vogt - Journal of Polymer Science Part A …, 2008 - Wiley Online Library
Abstract Effect of coinitiator structure on relative initiation efficiency of two‐component Eosin/coinitiator systems has been evaluated quantitatively in polymerization of poly(ethylene …
Number of citations: 45 onlinelibrary.wiley.com
Y Lu, F Hasegawa, S Ohkuma, T Goto… - Journal of Materials …, 2004 - pubs.rsc.org
Highly efficient two-photon initiated polymerization in solvent was carried out in a three-component system, which consisted of a novel D-π-A-π-D type chromophore (1 or 2, respectively)…
Number of citations: 25 pubs.rsc.org
GH Dang, TD Nguyen, DT Le, T Truong… - …, 2014 - Wiley Online Library
A crystalline porous metal‐organic framework [Cu 2 (EDB) 2 (BPY)] was synthesized and used as a heterogeneous catalyst for the direct oxidative amidation between N,N‐…
MK Mahanthappa, AP Cole, RM Waymouth - Organometallics, 2004 - ACS Publications
Mono-Cp titanium coordination compounds bearing monoanionic ligands derived from stable nitroxyl radicals have been synthesized by two methods: (i) trapping of CpTi(III) species …
Number of citations: 61 pubs.acs.org
IS Steinberg, VA Loskutov, VV Shelkovnikov… - Optics …, 2008 - Elsevier
We have demonstrated two-photon induced recording of the microholograms at an arbitrary point within thick (∼100μm) photopolymer material using photoinitiators on a basis of new …
Number of citations: 9 www.sciencedirect.com
RW Bolderman, JJR Hermans, JG Maessen - Journal of Chromatography B, 2009 - Elsevier
Dronedarone, a noniodinated benzofuran derivative of amiodarone, is believed to have a better side effect profile, and is currently undergoing phase III clinical trials. A novel method …
Number of citations: 41 www.sciencedirect.com
BE Fry, DC Neckers - Macromolecules, 1996 - ACS Publications
The complex bis(acetylacetonato)platinum(II) is inactive in the dark but forms a highly reactive hydrosilation catalyst upon irradiation with near-UV light. Vinyldimethylsilane is …
Number of citations: 40 pubs.acs.org

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